molecular formula C19H24FN5O B2978794 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea CAS No. 2415503-58-9

3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea

Cat. No. B2978794
CAS RN: 2415503-58-9
M. Wt: 357.433
InChI Key: DMPFGPABESZISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea is a chemical compound that has attracted significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyridazinone derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Mechanism of Action

The exact mechanism of action of 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes or signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of tumor cells. Additionally, the compound has been shown to possess anti-inflammatory properties, which may be useful for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea has been shown to possess antiviral activity against several viruses, including influenza virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been shown to possess a wide range of biological activities, which may make it useful for investigating the mechanisms underlying these activities. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for research on 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea. One area of research could focus on investigating the compound's mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, further studies could investigate the potential use of this compound as a therapeutic agent for the treatment of specific diseases, such as cancer and inflammatory disorders. Finally, future research could focus on developing new derivatives of 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea with improved solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea involves the condensation of 4-fluoro-3-nitrobenzoic acid with 6-aminopyridazine in the presence of triethylamine and N,N-dimethylformamide (DMF) to form the intermediate 6-(4-fluorophenyl)pyridazin-3-amine. The intermediate is then reacted with tert-butyl 2-isocyanatoacetate in the presence of potassium carbonate and DMF to form the tert-butyl ester of 3-tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]urea. Finally, the tert-butyl ester is hydrolyzed with hydrochloric acid to yield 3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea.

Scientific Research Applications

3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea has been shown to possess a variety of biological activities, including antitumor, anti-inflammatory, and antiviral effects. Several studies have investigated the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory disorders, and viral infections.

properties

IUPAC Name

3-tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-19(2,3)21-18(26)24(4)15-11-25(12-15)17-10-9-16(22-23-17)13-5-7-14(20)8-6-13/h5-10,15H,11-12H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFGPABESZISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-1-methylurea

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